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For Researchers, Scientists, and Drug Development Professionals

Abstract
Glycidaldehyde (oxirane-2-carbaldehyde) is a bifunctional molecule of significant interest due

to its high reactivity, stemming from the presence of both an epoxide and an aldehyde

functional group. This reactivity makes it a valuable chemical intermediate and cross-linking

agent but also underlies its toxicological profile, including mutagenicity and carcinogenicity.

This guide provides a comprehensive overview of the chemical structure, properties, reactivity,

and relevant experimental methodologies for glycidaldehyde, tailored for a technical audience

in research and development.

Chemical Structure and Properties
Glycidaldehyde is a chiral molecule consisting of a three-membered epoxide ring attached to

a carbonyl group. Its IUPAC name is oxirane-2-carbaldehyde.[1] The dual functionality dictates

its chemical behavior, acting as a potent electrophile at two distinct sites.

Physicochemical Properties
Glycidaldehyde is a colorless liquid with a pungent odor.[2] It is slightly denser than water and

has limited solubility in water, but is miscible with many common organic solvents.[1][2] A

summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Glycidaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b058185?utm_src=pdf-interest
https://www.benchchem.com/product/b058185?utm_src=pdf-body
https://www.benchchem.com/product/b058185?utm_src=pdf-body
https://www.benchchem.com/product/b058185?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3793174/
https://www.benchchem.com/product/b058185?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV2P0305
https://pubmed.ncbi.nlm.nih.gov/3793174/
http://www.orgsyn.org/demo.aspx?prep=CV2P0305
https://www.benchchem.com/product/b058185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Identifiers

IUPAC Name oxirane-2-carbaldehyde [1]

CAS Number 765-34-4 [1][3]

Molecular Formula C₃H₄O₂ [1][3]

Molecular Weight

Molar Mass 72.06 g/mol [1]

Exact Mass 72.021129366 Da [1][3]

Physical Properties

Appearance Colorless liquid [1][4]

Odor Pungent, strong [2][4]

Density 1.417 g/cm³ [2][3]

Melting Point -62 °C [3]

Boiling Point 112.5 °C at 760 mmHg [2][3]

Flash Point 29.9 °C [2][3]

Water Solubility Insoluble / Slightly soluble [1][5]

logP (Octanol/Water) -0.416 (Calculated) [6]

Refractive Index 1.6020 (Estimate) [3]

Vapor Pressure 21.68 mmHg at 25°C [3]

Thermodynamic Properties

Enthalpy of Vaporization

(ΔvapH°)
33.42 kJ/mol (Calculated) [6]

Enthalpy of Fusion (ΔfusH°) 11.93 kJ/mol (Calculated) [6]

Spectroscopic Data
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Spectroscopic analysis is critical for the identification and characterization of glycidaldehyde.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The NMR spectrum of

glycidaldehyde is consistent with its structure, showing distinct signals for the aldehydic

proton, the methine proton on the epoxide, and the methylene protons of the epoxide.

¹H NMR: Key signals include the aldehydic proton (CHO), the proton on the carbon bearing

the aldehyde group (C2-H), and the two diastereotopic protons on the terminal carbon of the

epoxide ring (C3-H).

¹³C NMR: The spectrum shows three distinct carbon signals: the carbonyl carbon, and the

two carbons of the epoxide ring. The carbonyl carbon appears significantly downfield.

1.2.2. Infrared (IR) Spectroscopy The IR spectrum of glycidaldehyde displays characteristic

absorption bands for its functional groups.

Table 2: Characteristic IR Absorption Bands for Glycidaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~2830-2695 Medium H-C=O stretch (Aldehyde)

~1740-1720 Strong C=O stretch (Aldehyde)

~1250 Strong
C-O stretch (Epoxide,

asymmetric)

~900-830 Medium-Strong
C-O stretch (Epoxide,

symmetric)

~3000-2850 Medium C-H stretch (Alkane)

1.2.3. Mass Spectrometry (MS) Electron impact mass spectrometry of glycidaldehyde results

in fragmentation patterns that are indicative of its structure. The molecular ion peak (M+) is

observed at m/z = 72. Key fragmentation includes the loss of a hydrogen atom ([M-1]+), the

loss of the formyl group ([M-29]+), and cleavage of the epoxide ring.

Reactivity and Stability
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Glycidaldehyde's reactivity is dominated by its two electrophilic centers: the carbonyl carbon

of the aldehyde and the carbons of the epoxide ring.

Aldehyde Reactivity: The aldehyde group can undergo nucleophilic addition, oxidation to a

carboxylic acid, and reduction to an alcohol. It is also prone to self-condensation or

polymerization, often catalyzed by acid.

Epoxide Reactivity: The strained epoxide ring is susceptible to ring-opening reactions by a

wide range of nucleophiles, including water, alcohols, and amines. These reactions can be

catalyzed by both acids and bases.

Bifunctionality: The presence of both functional groups allows glycidaldehyde to act as a

cross-linking agent, reacting with two different nucleophilic sites on other molecules, such as

the amino groups of proteins or DNA bases.

Stability and Polymerization: Glycidaldehyde is unstable and can polymerize, especially in

the presence of catalysts, upon heating, or in aqueous solution.[2][5] These exothermic

reactions can be violent.[5] The addition of stabilizers is often necessary for storage and

transport.[5]

Experimental Protocols
Detailed experimental procedures are essential for the safe and effective handling and use of

glycidaldehyde in a research setting.

Synthesis
A common method for the synthesis of glycidaldehyde is the epoxidation of acrolein. While

specific, detailed protocols in readily accessible literature are scarce, a general procedure

involves the controlled oxidation of the carbon-carbon double bond of acrolein, for instance,

using hydrogen peroxide.[1] An alternative approach involves the oxidation of acrolein acetal

followed by hydrolysis. The following is an adapted protocol based on the oxidation of acrolein

acetal to glyceraldehyde acetal, which can then be hydrolyzed to the aldehyde.

Workflow for Synthesis via Acrolein Acetal Oxidation
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Caption: Synthesis workflow for glyceraldehyde (a dimer of glycidaldehyde) via oxidation of

acrolein acetal.

Methodology:

Oxidation: A suspension of acrolein acetal in water is cooled to 5°C in an ice bath. A solution

of potassium permanganate is added dropwise with vigorous stirring, maintaining the

temperature at 5°C.

Work-up: After the reaction, the mixture is heated to complete the reaction and then filtered

to remove the manganese dioxide precipitate.

Isolation of Acetal: The filtrate is saturated with potassium carbonate, and the resulting

organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined

organic phases are dried over anhydrous potassium carbonate.

Purification of Acetal: The ether is removed, and the residue is distilled under reduced

pressure to yield pure glyceraldehyde acetal.

Hydrolysis: The purified acetal is mixed with 0.1 N sulfuric acid and allowed to stand at room

temperature (<30°C) for one week to effect hydrolysis.

Final Isolation: The solution is neutralized with barium hydroxide, filtered, and the filtrate is

evaporated under reduced pressure. The resulting residue is crystallized from absolute

alcohol to yield glyceraldehyde, which exists as a dimer of glycidaldehyde.

Purification
Purification of aldehydes can be challenging due to their reactivity. A common and effective

method for purifying aldehydes from non-carbonyl impurities is through the formation of a

reversible bisulfite adduct.

Workflow for Purification via Bisulfite Adduct Formation
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Caption: General workflow for the purification of an aldehyde using bisulfite adduct formation

and extraction.
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Methodology:

Adduct Formation: The crude glycidaldehyde is dissolved in a minimal amount of a water-

miscible solvent like methanol or dimethylformamide. A saturated aqueous solution of

sodium bisulfite is added, and the mixture is shaken vigorously. The bisulfite adds across the

carbonyl double bond, forming a charged sulfonate salt adduct.

Extraction: Deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes)

are added to the mixture. Upon shaking, the charged bisulfite adduct partitions into the

aqueous layer, while non-polar, non-carbonyl impurities remain in the organic layer.

Separation: The aqueous and organic layers are separated. The organic layer containing the

impurities is discarded.

Regeneration: The aqueous layer containing the adduct is mixed with a fresh portion of an

organic solvent. The mixture is then basified (e.g., with 10% NaOH or saturated sodium

carbonate solution) to regenerate the aldehyde. The regeneration is an equilibrium process,

and the aldehyde is extracted into the organic layer as it is formed.

Final Isolation: The organic layer containing the purified glycidaldehyde is separated, dried

over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by rotary

evaporation.

Analytical Methods
Quantitative analysis of glycidaldehyde can be performed using various chromatographic

techniques, often involving derivatization to enhance detection.

Methodology: HPLC with DNPH Derivatization A widely used method for the analysis of

aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Sample Preparation: An aqueous sample containing glycidaldehyde is reacted with an

acidic solution of DNPH. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative.

Extraction: The derivative is extracted from the aqueous solution using a solid-phase

extraction (SPE) cartridge (e.g., C18) or by liquid-liquid extraction with a suitable organic

solvent (e.g., hexane/methylene chloride).
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Analysis: The extracted and concentrated derivative is analyzed by reverse-phase High-

Performance Liquid Chromatography (HPLC) with UV detection, typically around 360-370

nm. Quantification is achieved by comparison to a calibration curve prepared from a certified

standard.

Biological Activity and Toxicology
Glycidaldehyde is recognized as a mutagen and a probable human carcinogen. Its toxicity is a

direct consequence of its bifunctional electrophilic nature, allowing it to react with and cross-link

biological macromolecules like DNA and proteins.

The primary mechanism of genotoxicity involves the reaction of glycidaldehyde with the

nucleophilic sites on DNA bases, particularly guanine. The reaction proceeds via initial attack

by the N-1 or N² amino group of guanine on either the aldehyde or the epoxide, leading to the

formation of various adducts, including stable cyclic adducts that distort the DNA helix.

Proposed Mechanism of Glycidaldehyde-Induced DNA Damage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV2P0305
https://pubs.acs.org/doi/10.1021/tx950057c
http://www.orgsyn.org/demo.aspx?prep=CV2P0307
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_in_Glycolaldehyde_2_13C_Analysis.pdf
https://pubmed.ncbi.nlm.nih.gov/8924584/
https://pubmed.ncbi.nlm.nih.gov/8924584/
https://www.benchchem.com/product/b058185#glycidaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b058185#glycidaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b058185#glycidaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b058185#glycidaldehyde-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b058185?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

